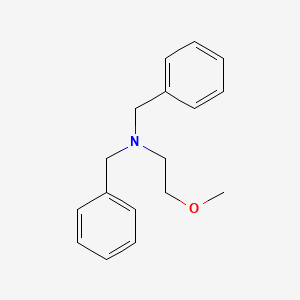

N,N-dibenzyl-2-methoxyethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H21NO |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

N,N-dibenzyl-2-methoxyethanamine |

InChI |

InChI=1S/C17H21NO/c1-19-13-12-18(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

InChI Key |

YSTZKDDIZBCQRY-UHFFFAOYSA-N |

Canonical SMILES |

COCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,n Dibenzyl 2 Methoxyethanamine

Established Synthetic Routes and Strategic Optimizations

The classical approaches to the synthesis of tertiary amines like N,N-dibenzyl-2-methoxyethanamine primarily rely on the formation of carbon-nitrogen bonds through nucleophilic substitution or reductive processes. These methods are well-documented and offer reliable, albeit sometimes challenging, pathways to the target molecule.

Reductive Amination Pathways for Secondary Amine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines. fiveable.meopenstax.org This reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by in situ reduction to the corresponding amine. fiveable.me For the synthesis of this compound, a plausible approach involves the reaction of 2-methoxyethylamine (B85606) with two equivalents of benzaldehyde (B42025).

The reaction typically proceeds by the initial formation of the N-benzyl-2-methoxyethylamine intermediate through the reductive amination of 2-methoxyethylamine with one equivalent of benzaldehyde. This secondary amine can then undergo a second reductive amination with another equivalent of benzaldehyde to yield the desired tertiary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine over the carbonyl starting material. masterorganicchemistry.com The reaction conditions are generally mild, and the use of a one-pot procedure where the carbonyl compound, amine, and reducing agent are mixed together is often feasible. researchgate.net

Table 1: Representative Conditions for Reductive Amination

| Entry | Amine | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Methoxyethylamine | Benzaldehyde (2.2 eq) | NaBH(OAc)₃ | Dichloromethane | Room Temperature | ~70-85 |

| 2 | 2-Methoxyethylamine | Benzaldehyde (2.2 eq) | NaBH₃CN, cat. AcOH | Methanol | Room Temperature | ~65-80 |

| 3 | 2-Methoxyethylamine | Benzaldehyde (2.2 eq) | H₂, Pd/C | Ethanol | 25-50 | ~75-90 |

Note: The yields are estimated based on typical reductive amination reactions of similar substrates and may vary.

Strategic optimizations for this pathway often involve the choice of reducing agent and the control of stoichiometry to minimize the formation of the mono-benzylated intermediate. The use of a slight excess of benzaldehyde and the reducing agent can help drive the reaction to completion.

Alkylation Strategies for N-Substitution

Another fundamental approach to the synthesis of this compound is through the direct alkylation of a suitable amine precursor with an appropriate alkylating agent. Two primary disconnection strategies exist for this target molecule:

Dibenzylation of 2-methoxyethylamine: This involves the reaction of 2-methoxyethylamine with two equivalents of a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

Alkylation of dibenzylamine (B1670424): This strategy employs the reaction of dibenzylamine with a 2-methoxyethyl halide or a similar electrophile.

The direct alkylation of primary amines with alkyl halides is a classic SN2 reaction. openstax.org However, a significant challenge in the dibenzylation of 2-methoxyethylamine is the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, and the difficulty in selectively obtaining the desired tertiary amine. openstax.org The reaction typically requires a base to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or an excess of the starting amine itself.

Table 2: Typical Conditions for N-Alkylation of Amines

| Entry | Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Methoxyethylamine | Benzyl Bromide (2.2 eq) | K₂CO₃ | Acetonitrile | Reflux | ~50-70 |

| 2 | Dibenzylamine | 2-Bromoethyl methyl ether | Et₃N | Dimethylformamide | 80-100 | ~60-75 |

Note: The yields are estimated based on general N-alkylation procedures and are subject to variation.

To improve the selectivity and efficiency of these alkylation reactions, phase-transfer catalysis can be employed. This technique is particularly useful when dealing with reactants of differing polarity.

Synthesis via β-Haloethylamine Derivatives

A related alkylation strategy involves the use of β-haloethylamine derivatives. For instance, N,N-dibenzyl-2-chloroethylamine could, in principle, react with sodium methoxide (B1231860) to furnish the target ether linkage. However, the synthesis of the N,N-dibenzyl-2-chloroethylamine precursor itself would likely proceed through methods similar to those described above. This approach is generally less direct for the synthesis of this compound compared to the direct alkylation of 2-methoxyethylamine or dibenzylamine.

Development of Novel and Efficient Synthetic Protocols

While traditional methods provide viable routes to this compound, ongoing research focuses on developing more efficient, selective, and sustainable synthetic protocols. These often involve the use of catalysts to achieve transformations under milder conditions and with higher atom economy.

Chemo- and Regioselective Synthesis of the Amine-Ether Motif

The synthesis of molecules containing both amine and ether functionalities, such as this compound, presents challenges in chemoselectivity and regioselectivity. Modern synthetic methods aim to address these challenges. For instance, catalytic systems that can selectively activate specific bonds in the presence of multiple functional groups are of great interest.

While specific examples for the chemo- and regioselective synthesis of this compound are not extensively documented, general principles from the synthesis of other complex molecules can be applied. For example, the use of protecting groups can be a strategic approach to ensure that only the desired functional group reacts. However, this adds extra steps to the synthesis. The development of catalytic methods that obviate the need for protecting groups is a key area of research.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher efficiency, and reduced waste. In the context of synthesizing this compound, several catalytic approaches are relevant.

Catalytic Reductive Amination: While traditional reductive aminations often use stoichiometric amounts of hydride reagents, catalytic transfer hydrogenation represents a greener alternative. In this approach, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in conjunction with a transition metal catalyst (e.g., based on ruthenium, iridium, or iron) to effect the reduction of the imine intermediate. organic-chemistry.org

"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This elegant strategy allows for the N-alkylation of amines with alcohols, where the alcohol is transiently oxidized to an aldehyde in situ by the catalyst. The aldehyde then undergoes reductive amination with the amine, and the catalyst, which was in a reduced state, is regenerated. organic-chemistry.org This method is highly atom-economical as it produces water as the only byproduct. The synthesis of this compound could potentially be achieved by the reaction of 2-methoxyethylamine with benzyl alcohol in the presence of a suitable transition-metal catalyst.

Table 3: Potential Catalytic Routes

| Entry | Reactants | Catalyst | Hydrogen Source | Solvent | Temperature (°C) |

| 1 | 2-Methoxyethylamine, Benzaldehyde | Ru-complex | H₂ (gas) | Methanol | 50-80 |

| 2 | 2-Methoxyethylamine, Benzyl Alcohol | Ir-complex | (Borrowing Hydrogen) | Toluene | 100-120 |

Note: This table represents plausible catalytic approaches based on modern synthetic methodologies.

The development of such catalytic systems is at the forefront of modern organic synthesis and holds great promise for the efficient and environmentally benign production of tertiary amines like this compound.

Principles of Green Chemistry in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. rsc.orgbenthamdirect.com Classical methods like direct alkylation with alkyl halides often suffer from low atom economy due to the formation of stoichiometric salt byproducts. rsc.org Furthermore, alkyl halides can be toxic and environmentally harmful. wikipedia.org

Reductive amination is often considered a greener alternative. acs.org A particularly advanced and green approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govorganic-chemistry.org In this process, a catalyst, often based on ruthenium or iridium, temporarily removes hydrogen from an alcohol (e.g., benzyl alcohol) to form an aldehyde in situ. organic-chemistry.orgacs.org This aldehyde then reacts with an amine (e.g., 2-methoxyethylamine) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This process uses alcohols, which are generally less toxic than alkyl halides, and produces only water as a byproduct, leading to very high atom economy. organic-chemistry.org

The choice of solvent is another key green chemistry consideration. While traditional syntheses may use volatile organic compounds, modern approaches favor greener solvents like 2,2,2-trifluoroethanol (B45653) or even water, which can facilitate the reaction and simplify purification. organic-chemistry.orgresearchgate.net

| Parameter | Direct Alkylation (with Alkyl Halide) | Reductive Amination (with Aldehyde/Ketone) | "Borrowing Hydrogen" Method (with Alcohol) |

|---|---|---|---|

| Atom Economy | Low (produces stoichiometric salt waste) | High (produces water as byproduct) | Very High (produces only water) |

| Starting Materials | Dibenzylamine, 2-methoxyethyl halide | Dibenzylamine, Methoxyacetaldehyde | Dibenzylamine, 2-methoxyethanol, Benzyl alcohol |

| Reagent Toxicity | Alkyl halides are often toxic/mutagenic | Aldehydes can be irritants | Alcohols are generally less hazardous |

| Catalysis | Often uncatalyzed or base-mediated | Requires reducing agent (e.g., NaBH₃CN) | Requires transition metal catalyst (e.g., Ru, Ir) |

| Byproducts | Halide salts (e.g., HCl, HBr) | Water | Water |

Mechanistic Investigations of Formation Reactions

While specific mechanistic studies for this compound are not widely published, a thorough understanding can be derived from the well-established mechanisms of Sₙ2 and reductive amination reactions.

Kinetic and Thermodynamic Parameters of Reaction Pathways

The kinetics of the direct N-alkylation pathway follow a second-order rate law, typical for Sₙ2 reactions, where the rate is dependent on the concentrations of both the amine and the alkyl halide. libretexts.org The reaction rate is sensitive to steric hindrance at the electrophilic carbon, the strength of the nucleophile, the quality of the leaving group, and the solvent. libretexts.org Polar aprotic solvents are known to accelerate Sₙ2 reactions. jk-sci.com

Thermodynamically, while the N-alkylation of amines is generally favorable, the formation of the C-N bond is a key driving force. In reductive amination, the final reduction step is typically irreversible and drives the entire sequence towards the product. nih.gov

| Parameter | Direct Alkylation (Sₙ2 Pathway) | Reductive Amination Pathway |

|---|---|---|

| Reaction Order | Second-order overall (Rate = k[Amine][Alkyl Halide]) | Multi-step; no simple overall order |

| Rate-Determining Step | Single concerted step of nucleophilic attack | Can be imine/iminium formation or reduction, depending on conditions |

| Key Influencing Factors | Steric hindrance, nucleophilicity, leaving group, solvent | pH, concentration, nature of reducing agent, catalyst |

| Thermodynamics | Generally exothermic, driven by C-N bond formation | Equilibrium for imine formation, driven by irreversible reduction step |

Identification and Characterization of Reaction Intermediates

In the direct Sₙ2 alkylation pathway, the reaction is concerted, meaning it occurs in a single step without the formation of a stable reaction intermediate. libretexts.org The process proceeds through a high-energy transition state. libretexts.org

Conversely, the reductive amination pathway involves distinct, characterizable intermediates. nih.gov The reaction of an amine with a carbonyl compound first forms a carbinolamine (or hemiaminal) intermediate. researchgate.net This species is often unstable and exists in equilibrium with the starting materials. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated and eliminated as water, leading to the formation of a resonance-stabilized iminium ion . youtube.com It is this electrophilic iminium ion that is the substrate for the reduction step by a hydride reagent. youtube.com In some cases, particularly with primary amines, a neutral imine may be formed. orgsyn.org

Computational studies have been instrumental in elucidating the structures and relative energies of these intermediates in amine-formaldehyde reactions, which serve as a model for more complex systems. researchgate.net

Transition State Analysis in this compound Formation

The transition state is the highest energy point on the reaction coordinate and is a critical concept for understanding reaction rates. libretexts.org

For the Sₙ2 pathway, the transition state is characterized by a pentacoordinated carbon atom with a trigonal bipyramidal geometry. libretexts.orgnumberanalytics.com The incoming nucleophile (the nitrogen of dibenzylamine) and the departing leaving group occupy the two apical positions, 180° apart. The C-N bond is partially formed while the C-Halide bond is partially broken. libretexts.org The stability of this transition state is highly sensitive to steric bulk; increased substitution around the electrophilic carbon destabilizes the transition state and slows the reaction. libretexts.org Computational studies have been used to model the selective solvation of Sₙ2 transition states, showing how catalysts can lower the activation barrier. researchgate.net

For the reductive amination pathway, there are multiple transition states. Key among them are:

Transition state for carbinolamine formation: Involves the nucleophilic attack of the amine on the carbonyl carbon.

Transition state for iminium ion formation: Corresponds to the C-O bond cleavage and water elimination from the protonated carbinolamine.

Transition state for reduction: Involves the transfer of a hydride ion from the reducing agent (e.g., from a borohydride reagent) to the electrophilic carbon of the iminium ion. This step is analogous to the reduction of a carbonyl group.

Chemical Transformations and Reactivity of N,n Dibenzyl 2 Methoxyethanamine

Reactivity of the Tertiary Amine Functionality

The tertiary amine group in N,N-dibenzyl-2-methoxyethanamine, characterized by a nitrogen atom bonded to two benzyl (B1604629) groups and a methoxyethyl group, is a key center of reactivity. Its lone pair of electrons makes it nucleophilic and basic, though its reactivity is sterically hindered by the bulky benzyl groups.

N-Alkylation and Quaternization Studies

As a tertiary amine, this compound can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. chemguide.co.ukstudymind.co.uk This process, known as quaternization, involves the formation of a new carbon-nitrogen bond, resulting in a positively charged nitrogen center. The reaction proceeds via a standard SN2 mechanism.

The reactivity in quaternization is influenced by the nature of the alkylating agent. More reactive alkyl halides, such as iodides and bromides, are typically used. The reaction converts the neutral tertiary amine into a salt, significantly altering its physical properties, such as solubility.

| Alkylating Agent (R-X) | Product Name |

| Methyl Iodide (CH₃I) | N,N-Dibenzyl-N-(2-methoxyethyl)-N-methylammonium iodide |

| Ethyl Bromide (CH₃CH₂Br) | N,N-Dibenzyl-N-ethyl-N-(2-methoxyethyl)ammonium bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | N,N,N-Tribenzyl-N-(2-methoxyethyl)ammonium chloride |

This table illustrates potential quaternization products of this compound with various alkylating agents.

Acylation and Sulfonylation Reactions

Direct N-acylation and N-sulfonylation of tertiary amines like this compound with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively, does not occur under standard conditions. libretexts.orgsimply.science This is because tertiary amines lack the necessary proton on the nitrogen atom that can be removed to form a stable neutral amide or sulfonamide product. brainly.inshaalaa.com

However, tertiary amines can undergo other transformations in the presence of these reagents. One of the most notable reactions is the von Braun reaction , which occurs when a tertiary amine is treated with cyanogen (B1215507) bromide (BrCN). wikipedia.org This reaction results in the cleavage of a C-N bond, yielding a cyanamide (B42294) and an alkyl bromide. For this compound, the cleavage could potentially occur at one of the benzyl-nitrogen bonds or the ethyl-nitrogen bond, depending on the relative stability of the carbocationic transition state. The benzyl group is often preferentially cleaved.

In some specific cases, highly reactive sulfonyl chlorides, such as ethenesulfonyl chloride, can react with tertiary amines, which act as nucleophilic catalysts, to form betylates or other adducts. cdnsciencepub.com Furthermore, some sulfonyl chlorides can undergo oxidative reactions with tertiary amines in the presence of air. researchgate.net

Amine-Directed Metalation and Cyclization Reactions

The N,N-dibenzylamino group can act as a powerful directing group in Directed ortho-Metalation (DoM) reactions. [1 (from initial search)] In this process, a strong organolithium base, such as n-butyllithium or sec-butyllithium, is used to deprotonate a carbon atom positioned ortho to the directing group on one of the benzene (B151609) rings. The nitrogen's lone pair coordinates to the lithium ion, delivering the base to the adjacent ortho-proton, leading to regioselective lithiation.

Once the ortho-lithiated species is formed, it can be quenched with a variety of electrophiles to introduce a wide range of substituents onto the aromatic ring. This provides a powerful synthetic route to specifically substituted aromatic compounds.

| Electrophile | Reagent Example | Product Type |

| Carbonyl Compound | Acetone (CH₃COCH₃) | Ortho-substituted benzyl alcohol |

| Alkyl Halide | Methyl Iodide (CH₃I) | Ortho-methylated derivative |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Ortho-silylated derivative |

| Carbon Dioxide | CO₂ (gas) | Ortho-benzoic acid derivative |

This table shows examples of electrophiles that can be used in DoM reactions following the lithiation of this compound.

Intramolecular cyclization reactions are also a possibility, where the amine or a derivative thereof could react with another part of the molecule. For instance, after a functionalization step, an intramolecular N-N bond-forming oxidative cyclization could potentially lead to heterocyclic structures. [29 (from initial search)]

Transformations Involving the Ether Moiety

The methoxyethyl group offers a second site for chemical transformations, primarily involving the ether linkage or the adjacent C-H bonds.

Cleavage Reactions of the Methoxy (B1213986) Group

The ether bond in the 2-methoxyethyl group is generally stable but can be cleaved under harsh conditions using strong acids. [21 (from initial search)] Reagents like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for this purpose. The reaction mechanism typically involves protonation of the ether oxygen, followed by an SN2 attack by the halide ion on the less sterically hindered carbon atom (the methyl group). This would yield N,N-dibenzylethanolamine and methyl iodide.

Reaction Scheme: C₆H₅CH₂N(CH₂C₆H₅)CH₂CH₂OCH₃ + HI → C₆H₅CH₂N(CH₂C₆H₅)CH₂CH₂OH + CH₃I

In addition to strong acids, Lewis acids such as boron tribromide (BBr₃) are also highly effective for cleaving ethers. Metal-catalyzed C-O bond cleavage has also emerged as a modern alternative, though it is more commonly applied to aryl ethers. rsc.org

Selective Functionalization at the Methoxy Position

Functionalizing the C-H bonds adjacent to the ether oxygen (the α-position) is a more advanced transformation. These positions can be activated for oxidation or other coupling reactions. Various methods for the oxidation of C-H bonds adjacent to the oxygen in ethers have been developed, which can convert ethers into esters or other carbonyl compounds using various oxidants. researchgate.net

More recent developments include electrophotocatalytic methods that enable the highly regioselective C-H functionalization of ethers. nih.gov These reactions, often catalyzed by specific complexes under visible light irradiation, can couple ethers with a range of partners like alkenes, alkynes, and various heterocycles. nih.gov Such methods could potentially be applied to this compound to selectively introduce new functional groups at the methylene (B1212753) carbon adjacent to the ether oxygen, leading to more complex molecular architectures.

Modifications of the Benzyl Aromatic Rings

The benzyl groups in this compound are susceptible to a variety of transformations typical of substituted benzene rings, including electrophilic substitution, palladium-catalyzed cross-coupling, and oxidative reactions.

The N,N-dibenzylamino substituent strongly influences the reactivity of the aromatic rings towards electrophiles. The nitrogen atom, directly attached to the benzylic carbons, acts as a powerful electron-donating group (EDG) through its inductive effect. wikipedia.orgcognitoedu.org Consequently, the benzyl rings are "activated" towards electrophilic aromatic substitution (EAS), meaning they react faster than unsubstituted benzene. libretexts.orgorganicchemistrytutor.com

This activating nature directs incoming electrophiles to the ortho- and para-positions of the benzene rings, as these positions are electronically enriched due to the electron-donating effect of the amino group. cognitoedu.orgbyjus.comyoutube.com While a mixture of ortho and para isomers is typically expected, the para-product is often favored due to reduced steric hindrance compared to the ortho-positions, which are closer to the bulky dibenzylamino group. organicchemistrytutor.com The high reactivity conferred by the amino group can sometimes lead to multiple substitutions on the same ring, particularly under harsh reaction conditions. libretexts.org

Common EAS reactions applicable to the benzyl rings of this compound include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would yield a mixture of ortho- and para-halogenated products. Given the strong activation, the reaction might proceed even without a catalyst. byjus.com

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the aromatic rings, primarily at the para-position. byjus.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) leads to the formation of para-substituted benzenesulfonic acids. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, introduce alkyl or acyl groups, respectively. Acylation is generally preferred as it is less prone to poly-substitution and carbocation rearrangement side reactions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on a Benzyl Ring of this compound

| Reaction Type | Reagents | Primary Product (Predicted) |

| Bromination | Br₂, FeBr₃ | p-Bromo-N-benzyl-N-(2-methoxyethyl)benzylamine |

| Nitration | HNO₃, H₂SO₄ | p-Nitro-N-benzyl-N-(2-methoxyethyl)benzylamine |

| Acylation | CH₃COCl, AlCl₃ | p-Acetyl-N-benzyl-N-(2-methoxyethyl)benzylamine |

| Sulfonation | SO₃, H₂SO₄ | p-Sulfonic acid-N-benzyl-N-(2-methoxyethyl)benzylamine |

The functionalized benzyl rings of this compound, particularly after halogenation as described above, are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov A common strategy involves a two-step sequence: electrophilic halogenation (e.g., bromination) of the benzyl rings, followed by a cross-coupling reaction with a suitable partner. nih.gov

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: A p-bromo-substituted derivative can be coupled with various organoboron compounds (boronic acids or esters) to form new C-C bonds. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including amines. nih.govyoutube.com

Heck Coupling: This reaction couples the aryl halide with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form an arylethynyl moiety.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with an amine. While the substrate already contains a tertiary amine, this reaction could be used to introduce additional, different amine functionalities. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of p-Bromo-N,N-dibenzyl-2-methoxyethanamine

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-Aryl |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Base | Aryl-Vinyl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkynyl |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Aryl-Nitrogen |

The benzyl groups of this compound are susceptible to oxidation, primarily involving the cleavage of the benzylic carbon-nitrogen (C-N) bond. This transformation is a significant pathway for the debenzylation of amines. researchgate.netrsc.orgnih.gov Various methods have been developed to achieve this oxidative cleavage, including metal-free and electrochemical approaches.

Under specific oxidative conditions, one or both benzyl groups can be cleaved from the nitrogen atom to yield the corresponding aromatic aldehydes (e.g., benzaldehyde) and the debenzylated amine. rsc.orgnih.govmdpi.com For instance, a metal-free system using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst and hydrogen peroxide (H₂O₂) as the oxidant has been shown to effectively transform various benzylamines into aromatic aldehydes. rsc.orgnih.gov Electrochemical methods provide a green alternative, achieving selective oxidative C-N bond cleavage without the need for external chemical oxidants. mdpi.comnih.gov In some systems, the oxidation can proceed further to yield benzonitriles. researchgate.net

It is important to note that while strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on a benzene ring to carboxylic acids, youtube.com in the case of benzylamines, the oxidative cleavage of the C-N bond is often the more favorable reaction pathway.

Table 3: Conditions for Oxidative Cleavage of Benzyl-Nitrogen Bonds in Benzylamine (B48309) Analogs

| Method | Catalyst / Reagents | Primary Product | Reference |

| Metal-Free Oxidation | TBAI, H₂O₂ | Aromatic Aldehyde | rsc.orgnih.gov |

| Electrochemical Oxidation | Pt electrodes, MeCN/H₂O | Aromatic Aldehyde/Ketone | mdpi.comnih.gov |

| Single-Atom Catalysis | ZnN₄-SAC, O₂ | Benzonitrile | researchgate.net |

Stereochemical Considerations in Reactions Involving this compound

Although this compound is an achiral molecule, stereochemical principles become important when it is involved in reactions that can generate new stereocenters. This can be achieved through transformations that introduce chirality or by using chiral reagents that lead to diastereomeric products.

Asymmetric transformations can introduce chirality into the molecule. One potential pathway is the asymmetric C-H functionalization of the benzylic methylene (–CH₂–) groups. nih.gov Using a chiral palladium catalyst system, it is conceivable that one of the benzylic C-H bonds could be selectively arylated or otherwise functionalized, creating a new chiral center at the benzylic carbon. nih.gov Photocatalytic methods employing chiral catalysts have also emerged as a powerful tool for enantioselective benzylic C-H functionalization. researchgate.net

Chiral derivatization involves reacting the tertiary amine with a chiral derivatizing agent (CDA). wikipedia.org For example, reacting this compound with a chiral acid, such as (R)- or (S)-Mosher's acid, would result in the formation of a pair of diastereomeric salts. wikipedia.orgnih.gov While primarily used for analytical purposes to determine enantiomeric purity via NMR spectroscopy, this principle can be applied in synthesis for the resolution of racemic mixtures. The formation of such diastereomers can influence the reactivity and selectivity of subsequent transformations.

Enantioselective and diastereoselective pathways aim to control the formation of specific stereoisomers when new chiral centers are created. For this compound, several hypothetical yet mechanistically plausible pathways can be considered.

One approach involves the oxidation of the tertiary amine to its corresponding N-oxide. The resulting this compound N-oxide could then participate in stereoselective reactions. For example, [3+2] cycloaddition reactions between tertiary amine N-oxides and alkenes are known to proceed with diastereoselectivity, potentially leading to the formation of complex heterocyclic structures with controlled stereochemistry.

Another pathway is the direct, catalyst-controlled enantioselective functionalization of the molecule. As mentioned, the use of chiral catalysts for C-H activation at the benzylic positions could lead to a single enantiomer of the product. nih.govresearchgate.net Similarly, if a reaction were to occur on the 2-methoxyethyl chain, a chiral catalyst could differentiate between the two enantiotopic faces of a prochiral intermediate. For instance, an enantioselective reaction that forms a bond to the carbon alpha to the nitrogen could be catalyzed by a chiral base or a chiral metal complex, leading to a product with high enantiomeric excess. rsc.org

Table 4: Plausible Stereoselective Pathways for this compound

| Pathway | Key Intermediate/Reagent | Type of Selectivity | Potential Product Class |

| Asymmetric C-H Functionalization | Chiral Palladium or Chromium Catalyst | Enantioselective | Chiral α-Aryl Benzylamines |

| Reaction of N-Oxide | This compound N-oxide | Diastereoselective | Substituted Isoxazolidines |

| Chiral Acid Resolution | (R)-Mandelic Acid | Formation of Diastereomers | Diastereomeric Ammonium Mandelate Salts |

Applications of N,n Dibenzyl 2 Methoxyethanamine in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

A thorough search of chemical databases and academic journals did not yield any instances where N,N-dibenzyl-2-methoxyethanamine is documented as a direct precursor for the synthesis of the specified complex organic molecules.

Role in the Preparation of DAMPA Metabolites

DAMPA, or 2,4-diamino-N¹⁰-methylpteroic acid, is recognized as a primary metabolite of the widely used anticancer drug, methotrexate. nih.gov The metabolic fate of DAMPA itself has been a subject of study, leading to the characterization of further metabolites such as hydroxy-DAMPA and DAMPA-glucuronide. nih.gov However, the existing body of scientific literature does not describe any synthetic routes to DAMPA or its metabolites that employ this compound as a starting material or synthetic intermediate.

Intermediate in the Synthesis of N-Acetyl-D-cysteine

N-Acetyl-D-cysteine is a derivative of the amino acid cysteine and has garnered interest for various applications, including its use in the development of nanostructured drug delivery systems. rsc.org Examination of the established synthetic methodologies for N-Acetyl-D-cysteine and its analogs does not indicate the use of this compound at any stage of the synthesis.

Building Block for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds. beilstein-journals.orgopenmedicinalchemistryjournal.comnih.gov Synthetic strategies in this field often rely on the reactivity of primary and secondary amines. Although this compound possesses a tertiary amine functional group, no published research demonstrates its specific application as a building block for the formation of heterocyclic rings. The significant steric hindrance imparted by the two benzyl (B1604629) groups may limit its utility in conventional cyclization methodologies.

Application in the Construction of Natural Product Cores

The total synthesis of natural products represents a significant challenge and a driving force for the development of new synthetic methods. mdpi.com Certain natural products feature aminocyclopentane core structures. mdpi.com While structurally related compounds, such as dibenzylamine (B1670424), have found application in the synthesis of such cores, there is no documented use of this compound for the construction of natural product frameworks in the available literature.

Utility in Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to generate complex products, often with high atom economy. nih.govnih.gov A diverse array of amines serve as crucial components in various MCRs. Nevertheless, a comprehensive literature search did not uncover any reports of this compound being utilized as a reactant in any multi-component reaction systems.

Design and Synthesis of this compound-Derived Ligands and Catalysts

The development of novel ligands and catalysts is fundamental to advancing the field of catalysis. Amine functionalities are frequently integrated into ligand designs to coordinate with metal centers and modulate their catalytic activity. At present, there are no published research articles, patents, or reviews that describe the design, synthesis, or application of ligands or catalysts derived from this compound.

Computational and Theoretical Studies of N,n Dibenzyl 2 Methoxyethanamine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is foundational to its chemical and physical properties. Computational chemistry allows for a detailed mapping of the electron distribution within N,N-dibenzyl-2-methoxyethanamine, revealing regions of high and low electron density. This is often visualized through an electrostatic potential map, where areas of negative potential (typically associated with lone pairs on heteroatoms like nitrogen and oxygen) are highlighted, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate electrophilic centers.

A crucial aspect of understanding electronic structure is the analysis of molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the "frontier orbitals" that dictate much of a molecule's reactivity. wikipedia.orglibretexts.orgyoutube.com In this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, making it the principal site of nucleophilicity. The LUMO, on the other hand, would likely be distributed across the antibonding orbitals of the benzyl (B1604629) groups. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on the nitrogen lone pair. |

| LUMO | 1.2 | Distributed across the π* orbitals of the benzyl rings. |

| HOMO-LUMO Gap | 7.0 | Indicates moderate kinetic stability. |

Note: The data in this table is illustrative and based on theoretical principles. Actual values would be obtained from specific quantum chemical calculations.

Conformational Analysis and Energy Landscapes of Rotamers

The flexibility of this compound, with its multiple single bonds, allows for a variety of spatial arrangements, or conformations. Conformational analysis is a computational technique used to identify the most stable three-dimensional structures (rotamers) of a molecule and the energy barriers between them. researchgate.netmdpi.com By systematically rotating the bonds and calculating the potential energy of each resulting geometry, an energy landscape can be constructed.

For this compound, key rotations would occur around the C-N, C-C, and C-O bonds. The relative orientations of the bulky benzyl groups and the methoxyethyl chain will significantly influence the steric strain and, consequently, the stability of different conformers. It is anticipated that the lowest energy conformers would adopt a staggered arrangement to minimize steric hindrance between the benzyl groups and the rest of the molecule. Computational methods like Density Functional Theory (DFT) are well-suited for these calculations, providing accurate geometries and relative energies of the various rotamers. nih.gov

Table 2: Hypothetical Relative Energies of this compound Rotamers

| Rotamer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 180° (anti) | 0.00 | 75 |

| B | 60° (gauche) | 1.20 | 15 |

| C | -60° (gauche) | 1.20 | 10 |

Note: The data in this table is for illustrative purposes. The actual energy landscape would be more complex and would require detailed computational investigation.

Quantum Chemical Predictions of Reactivity and Selectivity

Quantum chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction, offering insights into both the speed (kinetics) and the outcome (thermodynamics) of the process.

By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition state that must be overcome. boisestate.eduarxiv.orgresearchgate.net For this compound, a common reaction would be its nucleophilic attack on an electrophile. Computational methods can be used to calculate the activation energy for such a reaction, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction. These calculations can also help in understanding the stereoselectivity and regioselectivity of reactions by comparing the activation energies of different possible reaction pathways.

As mentioned earlier, Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting reactivity. wikipedia.orglibretexts.orgyoutube.comwpmucdn.com The interaction between the HOMO of one molecule and the LUMO of another is often the dominant factor in determining the course of a reaction. wpmucdn.com For this compound, its HOMO being centered on the nitrogen atom strongly suggests that it will act as a nucleophile at this position. FMO theory can be used to predict the most favorable interactions with various electrophiles, thereby guiding the synthesis of new compounds. For instance, in a reaction with an alkyl halide, the HOMO of this compound would interact with the LUMO (the σ* orbital) of the C-X bond (where X is a halogen), leading to a substitution reaction.

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational methods are now routinely used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, with a high degree of accuracy. nih.govd-nb.infonih.gov These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Density Functional Theory (DFT) calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. nih.govd-nb.info By calculating the magnetic shielding of each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum can aid in the assignment of peaks to specific atoms in the molecule.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of a C-H bond or the bending of a C-N-C group. This allows for a detailed assignment of the experimental IR spectrum, providing further confirmation of the molecule's structure.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (N-CH₂) | 3.65 ppm | 3.62 ppm |

| ¹³C NMR Chemical Shift (N-CH₂) | 54.2 ppm | 53.9 ppm |

| IR Vibrational Frequency (C-N stretch) | 1150 cm⁻¹ | 1145 cm⁻¹ |

Note: This table presents hypothetical data to illustrate the potential agreement between theoretical predictions and experimental results. Obtaining actual data requires specific computational and experimental work.

Advanced Spectroscopic and Structural Characterization Methodologies in Research on N,n Dibenzyl 2 Methoxyethanamine

High-Resolution NMR Spectroscopy for Isomerism and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N,N-dibenzyl-2-methoxyethanamine in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, chemical environment, and dynamic behavior of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The aromatic protons on the two benzyl (B1604629) groups would typically appear as a multiplet in the range of 7.2-7.4 ppm. chemicalbook.comst-andrews.ac.uk The benzylic protons (Ar-CH₂-N) would likely resonate as a singlet around 3.6 ppm. rsc.org The protons of the methoxyethyl group would present as two triplets for the adjacent methylene (B1212753) groups (-N-CH₂-CH₂-O-) and a singlet for the terminal methoxy (B1213986) group (-O-CH₃). Based on related structures, the -N-CH₂- protons are expected around 2.7 ppm, the -CH₂-O- protons around 3.5 ppm, and the -OCH₃ protons around 3.3 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. rsc.org The aromatic carbons would produce signals between approximately 127 and 139 ppm. rsc.org The benzylic carbon signal is anticipated around 58 ppm, while the carbons of the ethylamine (B1201723) bridge and the methoxy group would have characteristic shifts, providing a complete carbon fingerprint of the molecule. st-andrews.ac.ukchemicalbook.com

NMR is crucial for distinguishing this compound from its potential positional isomers, such as those where the methoxy group is attached to one of the benzyl rings. Furthermore, variable-temperature NMR studies can reveal information about the molecule's conformational dynamics, such as the rate of rotation around the C-N and C-C single bonds.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H | ~7.2-7.4 (multiplet) | ~127-129 |

| Aromatic Quaternary C | - | ~139 |

| Ph-CH₂-N | ~3.6 (singlet) | ~58 |

| N-CH₂-CH₂ | ~2.7 (triplet) | ~55 |

| CH₂-O-CH₃ | ~3.5 (triplet) | ~71 |

| O-CH₃ | ~3.3 (singlet) | ~59 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule's functional groups. These techniques are highly effective for confirming the presence of key structural motifs.

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm its structure. These include:

Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong bands are expected in the 2800-3000 cm⁻¹ region for the methylene and methyl groups.

C-O-C stretching: A strong, characteristic ether band would be prominent, typically in the 1070-1150 cm⁻¹ range. chemicalbook.com

C-N stretching: The tertiary amine C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region. researchgate.net

Aromatic C=C bending: Bands in the 1450-1600 cm⁻¹ region correspond to the benzene (B151609) rings.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and can be used to study the molecule's conformational state in different phases. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzyl Rings |

| C-H Stretch (Aliphatic) | 2800 - 3000 | -CH₂-, -CH₃ |

| C=C Bend (Aromatic) | 1450 - 1600 | Benzyl Rings |

| C-O-C Stretch (Ether) | 1070 - 1150 | Methoxyethyl Moiety |

| C-N Stretch (Tertiary Amine) | 1000 - 1250 | Dibenzylamino Moiety |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Impurity Profiling

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight of this compound and elucidating its structure through controlled fragmentation. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice for impurity profiling. biomedres.usnih.gov

Fragmentation Pathway Elucidation: Under electron ionization (EI), the molecular ion of this compound would undergo characteristic fragmentation. The dominant fragmentation pathways for amines and ethers involve α-cleavage, which is the breaking of a bond adjacent to the heteroatom. libretexts.orgmdpi.com

Cleavage of a benzyl group: Loss of a benzyl radical (C₇H₇•) to form a stable ion.

Formation of the tropylium (B1234903) ion: The benzyl cation often rearranges to the highly stable tropylium cation (m/z 91), which is typically the base peak for benzyl-containing compounds. rsc.org

Cleavage of the methoxyethyl group: Cleavage of the N-C bond can lead to the loss of the methoxyethyl group and formation of the dibenzylaminium ion (m/z 196).

Cleavage alpha to the ether oxygen: Fragmentation can also occur adjacent to the ether oxygen.

Tandem MS (MS/MS) experiments can be used to isolate specific fragment ions and subject them to further fragmentation, providing a detailed map of the molecule's breakdown pattern and confirming its structure. nih.govnih.gov

Impurity Profiling: Impurity profiling is essential for ensuring the quality and safety of chemical compounds. rroij.com Techniques like LC-MS and GC-MS are used to separate, identify, and quantify impurities that may originate from starting materials, by-products of the synthesis, or degradation products. nih.govsigmaaldrich.com For this compound, potential impurities could include starting materials like dibenzylamine (B1670424) and 2-methoxyethyl halide, or by-products from side reactions.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 255 | [M]⁺ (Molecular Ion) | [C₁₇H₂₁NO]⁺ |

| 196 | [M - C₃H₇O]⁺ (Loss of methoxyethyl) | [C₁₄H₁₄N]⁺ |

| 164 | [M - C₇H₇]⁺ (Loss of benzyl) | [C₁₀H₁₄NO]⁺ |

| 91 | (Tropylium ion) | [C₇H₇]⁺ |

| 59 | (Methoxyethyl fragment) | [C₃H₇O]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles. nih.goveurjchem.com

The resulting crystal structure would reveal the molecule's solid-state conformation and how individual molecules pack together to form the crystal lattice. researchgate.net The analysis of intermolecular distances can identify non-covalent interactions, such as van der Waals forces and potential weak C-H···π interactions between the hydrogen atoms of one molecule and the aromatic rings of a neighboring molecule. mdpi.comresearchgate.net These interactions are fundamental to understanding the physical properties of the solid material. nsf.govmdpi.com While a crystal structure for this compound is not publicly available, a hypothetical data table illustrates the type of information that would be obtained. scispace.comresearchgate.net

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₇H₂₁NO |

| Formula Weight | 255.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 10.5, b = 8.2, c = 17.1 |

| α, β, γ (°) | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | ~1450 |

| Z (molecules/unit cell) | 4 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives and Absolute Configuration Assignment

This compound itself is an achiral molecule and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be invaluable for the characterization of its chiral derivatives.

Should a stereocenter be introduced into the molecule, for instance, at one of the carbon atoms of the ethylamine backbone or on a substituted benzyl ring, a pair of enantiomers would result. ECD and VCD measure the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental ECD or VCD spectrum of a chiral derivative could be compared with theoretical spectra generated by quantum chemical calculations for both the (R) and (S) configurations. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of the chiral center. This approach is a powerful alternative to X-ray crystallography, especially for non-crystalline samples.

Derivatives and Analogues of N,n Dibenzyl 2 Methoxyethanamine: Synthesis and Structure Activity Relationship Studies

Systematic Modification of N-Substituents and their Impact on Reactivity

The nitrogen atom in N,N-dibenzyl-2-methoxyethanamine is a key site for chemical modification. The two benzyl (B1604629) groups significantly influence its steric and electronic properties.

One common modification of dibenzylamines involves the substitution of one or both benzyl groups. The nature of these substituents can greatly alter the reactivity of the amine. For instance, the introduction of electron-withdrawing or electron-donating groups on the benzyl rings can modulate the nucleophilicity of the nitrogen atom.

A method has been developed for introducing a variety of substituents into the position α to the nitrogen atom of dibenzylamine (B1670424). cdnsciencepub.com This involves the treatment of either the nitroso or the benzoyl derivative of dibenzylamine with lithium diisopropylamide to generate a carbanion, which can then react with various electrophiles. cdnsciencepub.com

Recent advancements have also demonstrated the electrochemical synthesis of N-benzylidene benzylamine (B48309) from dibenzylamine, which can then be derivatized in a one-pot tandem reaction. sioc-journal.cnsioc-journal.cn This method offers a mild and environmentally friendly approach to creating a diverse range of derivatives. sioc-journal.cnsioc-journal.cn

The reactivity of the N-substituents can also be influenced by their transformation into other functional groups. For example, N-substituted dibenzylamine N-oxides have been shown to undergo base-induced reactions to form aziridines. rsc.orgrsc.org The nature of the N-substituent (e.g., benzyl, n-butyl, cyclohexyl) influences the yield of the corresponding cis-2,3-diphenylaziridines. rsc.org

The table below summarizes the impact of N-substituent modifications on the reactivity of dibenzylamine analogues.

| Modification | Reagents/Conditions | Product Type | Impact on Reactivity |

| α-Substitution | Lithium diisopropylamide, then electrophile | α-Substituted dibenzylamines | Introduces functional groups at the benzylic position, altering steric and electronic properties. |

| Electrochemical Oxidation | Graphite/Pt electrodes, n-Bu4NClO4 | N-benzylidene benzylamines | Provides a route to imines which can be further derivatized. |

| N-Oxide Formation and Rearrangement | Oxidizing agent, then strong base (e.g., BuLi) | Aziridines | The N-substituents direct the stereochemistry and yield of the cyclization reaction. |

Ether Moiety Derivatization and its Influence on Chemical Behavior

The 2-methoxyethyl group in this compound introduces a flexible ether linkage. The oxygen atom can act as a hydrogen bond acceptor, influencing the compound's solubility and interactions with biological targets.

Derivatization of the ether moiety can significantly alter the compound's chemical behavior. For instance, cleavage of the methyl ether to the corresponding alcohol would introduce a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification.

The kinetics of the reaction of 2-methoxyethylamine (B85606) with guanosine (B1672433) 5′-phospho-2-methylimidazolide have been studied, highlighting the reactivity of the amino group in the presence of the ether linkage. sigmaaldrich.com 2-Methoxyethylamine itself can be used as a reactant in substitution reactions and to synthesize amides. sigmaaldrich.com

Modifications to the ether chain, such as increasing its length or introducing branching, can impact the conformational flexibility of the molecule. These changes can be crucial for the binding affinity of the molecule to a specific target.

The following table outlines potential derivatizations of the ether moiety and their expected influence on chemical properties.

| Modification | Potential Reagents | Resulting Functional Group | Influence on Chemical Behavior |

| O-Demethylation | BBr3, HBr | Primary Alcohol | Increases polarity, introduces a site for further functionalization. |

| Ether Chain Extension | Williamson ether synthesis with a longer chain alkyl halide | Longer Ether Chain | Increases lipophilicity and conformational flexibility. |

| Ether Chain Branching | Synthesis from a branched amino alcohol | Branched Ether Chain | Introduces steric bulk, potentially affecting binding selectivity. |

Aromatic Ring Functionalization and Electronic Effects

The two phenyl rings of the dibenzyl groups are prime sites for functionalization through electrophilic aromatic substitution reactions. The introduction of substituents on these rings can have profound electronic effects on the entire molecule.

Electron-donating groups (e.g., -OCH3, -CH3) will increase the electron density of the aromatic ring and can enhance the nucleophilicity of the nitrogen atom through inductive and resonance effects. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) will decrease the electron density, making the nitrogen less nucleophilic.

The position of the substituent on the aromatic ring (ortho, meta, or para) is also critical. For example, a substituent at the para position will have a more pronounced electronic effect on the benzylic carbon and, consequently, on the nitrogen atom, compared to a substituent at the meta position.

Studies on the functionalization of benzolactam derivatives have shown that palladium-catalyzed reactions can be effectively used to introduce a variety of substituents onto aromatic rings, leading to compounds with high affinity for specific biological targets. nih.gov Similarly, the functionalization of the benzene (B151609) ring via carbene-initiated rearrangements has been reported as a novel method for selective substitution. nih.gov

The table below illustrates the influence of aromatic ring functionalization on the electronic properties of benzylamine analogues.

| Substituent Type | Position | Electronic Effect | Impact on Reactivity |

| Electron-Donating (e.g., -OCH3) | para | Increases electron density on the ring and nitrogen | Enhances nucleophilicity of the amine. |

| Electron-Withdrawing (e.g., -NO2) | para | Decreases electron density on the ring and nitrogen | Reduces nucleophilicity of the amine. |

| Halogen (e.g., -Cl) | ortho | Inductive withdrawal and weak resonance donation | Can influence both steric and electronic properties. |

Comparative Structure-Reactivity Relationship (SAR) Studies of Analogues

While direct SAR studies on this compound are not available, insights can be gained from studies on structurally related compounds.

For instance, SAR studies on serotonin-norepinephrine reuptake inhibitors (SNRIs) have shown that the substitution pattern on the aryloxy ring of aryloxypropanamine scaffolds determines the selectivity for norepinephrine (B1679862) and serotonin (B10506) transporters. wikipedia.org This highlights the importance of the substitution on the aromatic rings for biological activity.

In another example, SAR studies of 2-methoxyestradiol (B1684026) analogues have been conducted to probe their anti-tumor mechanisms. nih.gov These studies involve synthesizing a series of analogues with modifications at various positions to identify the key structural features responsible for their biological activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies on calcium channel blockers with dihydropyrimidine (B8664642) structures, which are analogues of dihydropyridines, have demonstrated that the conformation of the molecule and the relative orientation of the aryl ring are crucial for their activity. nih.gov

From these examples, a hypothetical SAR study on this compound analogues would likely focus on:

N-Substituents: Varying the nature and size of the benzyl groups to probe the steric requirements of a potential binding site.

Ether Moiety: Modifying the length and flexibility of the methoxyethyl chain to optimize interactions with a target.

Aromatic Ring Substituents: Introducing a range of electron-donating and electron-withdrawing groups at different positions on the phenyl rings to map the electronic requirements for activity.

The following table outlines a hypothetical SAR study design for this compound analogues.

| Analogue Series | Modification Focus | Property to Investigate | Expected Outcome |

| Series A | N-Substituent Variation (e.g., replacing benzyl with other alkyl or aryl groups) | Steric and lipophilic effects on activity | Determine optimal substituent size and shape for binding. |

| Series B | Ether Moiety Modification (e.g., chain length, branching) | Impact of flexibility and hydrogen bonding potential | Optimize linker region for enhanced activity. |

| Series C | Aromatic Ring Substitution (e.g., -Cl, -F, -CH3, -OCH3 at ortho, meta, para) | Electronic and steric effects on activity | Identify key electronic and steric interactions with the target. |

Analytical Methodologies for Purity Assessment and Quantification in Academic Research Contexts

Development of Advanced Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are indispensable for separating N,N-dibenzyl-2-methoxyethanamine from complex matrices, including reaction mixtures and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary methods utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound and its analogues. researchgate.net The compound is first vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. Subsequently, the separated molecules are fragmented and ionized, and the resulting mass-to-charge ratio of the fragments is determined by a mass spectrometer, providing a unique "fingerprint" for identification. nih.gov

For related phenethylamine (B48288) compounds, GC-MS analysis often involves specific columns and temperature programs to achieve optimal separation. nih.govwvu.edu While the electron ionization mass spectra of closely related isomers can be very similar, derivatization with reagents like trifluoroacetyl anhydride (B1165640) can sometimes introduce unique fragment ions that aid in differentiation. researchgate.netnih.gov In some cases, GC coupled with infrared detection (GC-IRD) can provide confirmatory data to distinguish between isomers that are not easily resolved by GC-MS alone. nih.gov

Table 1: Representative GC-MS Parameters for Analysis of Related Phenethylamine Derivatives

| Parameter | Typical Setting | Purpose |

| Column | ZB-5MS (20m x 0.18mm x 0.18µm) or HP-5 (30m x 0.25mm x 0.25µm) | Non-polar columns suitable for separating a wide range of analytes. wvu.edu |

| Injection Mode | Splitless or Split (e.g., 40:1) | Splitless mode is used for trace analysis, while split mode is for more concentrated samples. wvu.edu |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. wvu.edu |

| Oven Program | Initial 150°C, ramped to 280°C at 15°C/min, hold for 3 min | A temperature gradient to separate compounds with different boiling points. wvu.edu |

| Carrier Gas | Helium at 1 mL/min | Inert gas to carry the sample through the column. wvu.edu |

| MS Scan Range | m/z 25–500 | Detects a wide range of fragment ions for structural elucidation. wvu.edu |

| Derivatization | Trifluoroacetyl (TFA) or Heptafluorobutyric Anhydride (HFBA) | Can improve volatility and chromatographic behavior, and may produce unique mass fragments for isomer differentiation. nih.govnih.gov |

Chiral High-Performance Liquid Chromatography (HPLC)

While this compound itself is achiral, chiral HPLC is a critical technique when dealing with chiral precursors, stereoselective synthesis, or the analysis of chiral analogues. Chiral separations are achieved by exploiting the differential interactions between enantiomers and a chiral environment. nih.gov This can be accomplished directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.govkoreascience.kr

Direct methods using CSPs are common, with phases based on polysaccharides like cellulose (B213188) or amylose (B160209) being widely used. nih.gov The choice of mobile phase, often a mixture of solvents like n-hexane and isopropanol (B130326), is crucial for achieving separation. koreascience.kr The development of a chiral HPLC method allows for the determination of enantiomeric purity, which is vital in many areas of chemical and pharmaceutical research. nih.govresearchgate.net

Table 2: Common Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Type | Base Polymer | Common Trade Names | Typical Analytes |

| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD, Chiralpak AD, Chiralpak IA | Broad applicability for many chiral compounds, including amines and β-blockers. nih.govkoreascience.krresearchgate.net |

| Crown Ether-based | Chiral Crown Ether | CROWNPAK CR(+) | Specifically effective for primary amines and amino acids. researchgate.net |

| Pirkle-type | (R,R)-Whelk-O 1 | Phenylglycine and other π-acidic or π-basic moieties | Compounds with aromatic rings capable of π-π interactions. |

Quantitative Nuclear Magnetic Resonance (qNMR) for High-Accuracy Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds with high accuracy. acanthusresearch.comnih.gov Unlike chromatographic techniques that can sometimes overestimate purity by not detecting non-chromophoric substances, qNMR offers nearly universal detection and can quantify analytes without the need for an identical reference standard of the analyte itself. acanthusresearch.comacs.org

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal and the molar concentration of the molecule in the solution. acanthusresearch.com This allows for the determination of the relative ratios of different compounds in a mixture or the absolute purity of a substance when an internal standard of known purity and weight is used. acs.orgox.ac.uk

There are two main approaches to qNMR:

Relative Quantification (100% Method): This method compares the integral ratios of signals from the main compound to those of impurities within the same spectrum. acs.org It provides a detailed composition profile on a molar basis and is a rapid way to assess purity. acs.org However, it may overestimate purity as it does not account for non-NMR-active components like inorganic salts or residual solvents without proton signals (e.g., water, silica). acs.org

Absolute Quantification: This approach determines the absolute mass and purity of a compound by comparing its signal integral to that of a certified internal calibrant of known structure, weight, and purity. nih.govacs.org This is considered the most accurate method for purity determination. nih.gov The purity (P) of the sample can be calculated using the following formula acs.org:

P_s (%) = (Int_s / Int_IC) * (n_IC / n_s) * (MW_s / MW_IC) * (m_IC / m_s) * P_IC

Table 3: Criteria for Selecting a qNMR Internal Calibrant

| Characteristic | Rationale |

| High Purity | To ensure the accuracy of the calculation. acs.org |

| Chemical Inertness | Must not react with the analyte or the solvent. ox.ac.uk |

| Simple NMR Spectrum | Preferably produces singlet resonances to avoid signal overlap. ox.ac.uk |

| No Overlapping Signals | Resonances must be clearly resolved from those of the analyte. ox.ac.uk |

| High Solubility | Must be soluble in the chosen NMR solvent. ox.ac.uk |

| Low Volatility | To prevent concentration changes during sample preparation. ox.ac.uk |

| Accurate Weighing | Must be a non-hygroscopic solid for precise mass measurement. ox.ac.uk |

Isotopic Labeling Strategies for Mechanistic Investigations and Quantitative Analysis

Isotopic labeling is a sophisticated strategy used in conjunction with mass spectrometry (MS) or NMR to trace reaction pathways and perform highly accurate quantification. researchgate.net This technique involves replacing one or more atoms in the this compound molecule (or a reagent used in its analysis) with their heavier, stable isotopes (e.g., replacing ¹H with ²H/Deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).

For quantitative analysis, stable isotope labeling coupled with LC-MS is particularly powerful. researchgate.net A common approach involves synthesizing an isotopically labeled version of the analyte to serve as an ideal internal standard. Alternatively, a stable isotope labeling strategy can involve derivatization, where two versions of a labeling reagent (a "light" and a "heavy" version) are used. researchgate.net The "light" reagent derivatizes the sample, while the "heavy" reagent derivatizes a standard of known concentration. The two are then mixed and analyzed together. The ratio of the mass spectrometric signal intensities of the light and heavy pairs allows for precise quantification, effectively correcting for matrix effects and variations in instrument response. researchgate.net

In mechanistic studies, isotopic labeling can be used to follow the fate of specific atoms through a chemical reaction or metabolic pathway, providing unequivocal evidence for proposed mechanisms.

Table 4: Example of an Isotopic Labeling Strategy for Quantitative Analysis

| Step | Description |

| 1. Reagent Synthesis | Synthesize two isotopic versions of a derivatizing reagent that reacts specifically with the amine group, for example, ¹⁶O₂- and ¹⁸O₂-labeled N-hydroxysuccinimide esters. researchgate.net |

| 2. Derivatization | The "light" reagent (e.g., ¹⁶O₂) is used to derivatize the this compound in the unknown sample. A known amount of a standard is derivatized with the "heavy" reagent (e.g., ¹⁸O₂). |

| 3. Sample Combination | The light-labeled sample and the heavy-labeled standard are mixed in a 1:1 ratio. |

| 4. LC-MS Analysis | The mixture is analyzed by LC-MS. The derivatized analytes will appear as a pair of peaks separated by the mass difference of the isotopes (e.g., 4 Da for ¹⁸O₂ vs ¹⁶O₂). |

| 5. Quantification | The concentration of the analyte in the original sample is determined by the intensity ratio of the heavy-to-light ion signals. researchgate.net |

Method Development and Validation for the Characterization of Specific Impurities and Degradants Originating from Synthetic Pathways

The synthesis of this compound can result in various impurities, including unreacted starting materials, intermediates, and by-products from side reactions. koreascience.krresearchgate.net For instance, a plausible synthesis involving the reductive amination of benzaldehyde (B42025) with 2-methoxyethylamine (B85606), followed by a second benzylation, could lead to impurities such as residual 2-methoxyethylamine nih.gov, benzyl (B1604629) alcohol (from benzaldehyde reduction), N-benzyl-2-methoxyethanamine (the mono-benzylated intermediate), and potentially over-alkylated quaternary ammonium (B1175870) salts. Degradation can also occur under specific storage conditions (e.g., light, heat, humidity, or oxidative stress). europa.eu

Developing and validating an analytical method to identify and quantify these specific impurities is crucial for ensuring the quality and purity of the final compound. europa.eueuropa.eu The validation process demonstrates that an analytical procedure is suitable for its intended purpose. europa.eu According to International Council for Harmonisation (ICH) guidelines, this involves evaluating several key performance characteristics. europa.eueuropa.eugavinpublishers.com

The validation of a quantitative impurity test typically includes the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. europa.eu This is often demonstrated by comparing chromatograms of the main compound with those of spiked samples containing known impurities. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range.

Range: The interval between the upper and lower concentration of the impurity for which the method is shown to be precise, accurate, and linear.

Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples spiked with known amounts of the impurity. gavinpublishers.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same analyst, short interval) and intermediate precision (different days, analysts, or equipment). europa.eu

Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. nih.gov

Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantified. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 5: Key Validation Parameters for Impurity Quantification Methods

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Accuracy | To ensure the measured value is close to the actual amount of impurity. | Recovery of 98-102% for drug product analysis is often expected. gavinpublishers.com |

| Precision | To ensure the method gives consistent results. | Relative Standard Deviation (RSD) ≤ 2% is often required. |

| Specificity | To ensure the method only measures the intended impurity without interference. | Peak purity analysis, resolution between adjacent peaks > 1.5. |

| Linearity | To establish a quantifiable relationship between concentration and signal. | Correlation coefficient (r²) ≥ 0.99. |

| LOQ | To define the lower limit of reliable measurement. | Signal-to-noise ratio typically ≥ 10. |

Future Research Directions and Emerging Applications of N,n Dibenzyl 2 Methoxyethanamine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex amines is increasingly benefiting from the adoption of flow chemistry, a paradigm shift from traditional batch processing. Flow chemistry systems, where reagents are pumped through a network of tubes and reactors, offer superior control over reaction parameters such as temperature, pressure, and mixing. europa.eu This enhanced control leads to improved safety, particularly when dealing with highly exothermic reactions, faster reaction times, and higher purity products. europa.eu

Future research could focus on developing a continuous flow process for the synthesis of N,N-dibenzyl-2-methoxyethanamine. Such a process could involve the N-alkylation of 2-methoxyethylamine (B85606) sigmaaldrich.comnih.gov or benzylamine (B48309) derivatives. The advantages would include:

Enhanced Safety: Avoiding the risks associated with large-scale batch reactions.

Scalability: The ability to easily scale up production for potential industrial applications by extending the operation time, a key advantage of flow systems. europa.eu

Automation: Integration with automated platforms could allow for rapid optimization of reaction conditions and the synthesis of a library of related derivatives for screening purposes.

The development of such a flow synthesis method would be a significant step towards efficient and safer production of this and related compounds. researchgate.net

Exploration of this compound in Materials Science and Polymer Chemistry

The field of materials science may offer fertile ground for the application of this compound. Related compounds, such as N,N-Dimethyl-2-methoxyethylamine, are noted for their use in the production of certain polymers and materials. ontosight.ai This suggests that this compound could also serve as a valuable building block or additive in polymer chemistry.

Potential research directions include:

Monomer Synthesis: Investigating its use as a monomer in polymerization reactions. The tertiary amine functionality could be leveraged in various polymerization schemes.

Polymer Additive: Exploring its role as an additive to modify the properties of existing polymers. The bulky, aromatic benzyl (B1604629) groups could potentially enhance thermal stability, alter the refractive index, or improve the mechanical properties of materials.

Surface Modification: The amine group could be used to functionalize surfaces, imparting new properties such as hydrophobicity or serving as an anchor point for further chemical modifications.

Systematic studies are needed to understand how the incorporation of this compound influences the macroscopic properties of materials.

Sustainable Synthesis Approaches for the Compound and its Derivatives

Modern chemical synthesis places a strong emphasis on sustainability. Future research should aim to develop "green" synthetic routes to this compound. The synthesis of a related compound, N-Benzyl-2-methoxyethylamine, involves the alkylation of benzylamine with 2-methoxyethyl halides. ontosight.ai

Strategies for a more sustainable synthesis of this compound could include:

Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents.

Catalytic Routes: Developing catalytic methods that reduce waste and energy consumption compared to stoichiometric reactions. This could involve exploring novel metal-based or organocatalysts.